molecular formula C13H10BrF2NO B3004545 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol CAS No. 864422-19-5

4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol

Cat. No.: B3004545
CAS No.: 864422-19-5
M. Wt: 314.13
InChI Key: VCMUWBJPUKMXJN-UHFFFAOYSA-N
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Description

4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol is a halogenated phenolic compound featuring a bromine atom at the para position of the benzene ring and a methylene-linked 3,4-difluoroaniline substituent at the ortho position. This structure combines electron-withdrawing (bromine, fluorine) and hydrogen-bonding (phenolic -OH, anilino -NH) groups, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-bromo-2-[(3,4-difluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF2NO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-11(15)12(16)6-10/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMUWBJPUKMXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Br)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol typically involves the reaction of 4-bromophenol with 3,4-difluoroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as specific temperature and pressure, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in the formation of various substituted phenols .

Scientific Research Applications

4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs vary in halogenation patterns, substituent groups, and electronic effects. Below is a detailed comparison based on molecular properties, synthesis, and functional implications.

2.1. Key Structural Analogs and Properties
Compound Name Molecular Formula Molecular Weight (g/mol) XLogP³ Hydrogen Bond Donors Hydrogen Bond Acceptors Notable Substituents Reference ID
4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol (Target) C₁₃H₁₀BrF₂NO 314.13* ~3.5* 2 (-OH, -NH) 4 (O, N, 2F) 3,4-difluoroaniline, Br
4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol C₁₃H₉BrF₃NO 332.12 4.0 2 5 2,4,5-trifluoroaniline, Br
4-Bromo-2-[(4-chloroanilino)methyl]benzenol C₁₃H₁₁BrClNO 312.59 4.18 2 3 4-chloroaniline, Br
2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol C₁₃H₁₀Br₂FNO 375.03 N/A 2 3 4-fluoroaniline, 2,4-dibromo
4-Bromo-2-[(4-fluoroanilino)methyl]benzenol C₁₃H₁₁BrFNO 296.10 N/A 2 3 4-fluoroaniline, Br
4-Bromo-2-[(4-isopropylanilino)methyl]benzenol C₁₆H₁₇BrNO 326.22 N/A 2 2 4-isopropylaniline, Br
4-Bromo-2-[(4-methoxyanilino)methyl]benzenol C₁₄H₁₃BrNO₂ 322.16 N/A 2 3 4-methoxyaniline, Br

*Estimated based on analogs.

2.2. Impact of Substituents on Properties
  • Halogenation: Bromine increases molecular weight and lipophilicity (higher XLogP³). For example, dibromination () raises molecular weight to 375.03 vs. 296.10 for mono-bromo analogs (). Fluorine atoms enhance electronegativity and metabolic stability. The 3,4-difluoroaniline group in the target compound likely improves binding affinity in biological systems compared to mono-fluoro analogs .
  • Polar vs. Chloro () and trifluoromethyl () substituents elevate LogP, enhancing membrane permeability but reducing solubility.
  • Steric Effects :

    • Bulky groups like isopropyl () introduce steric hindrance, which may affect molecular packing in crystals or binding to biological targets.

Biological Activity

4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol is a synthetic organic compound with potential applications in biological and medicinal chemistry. Its unique structure, characterized by the presence of bromine and difluoroaniline groups, suggests various biological activities that merit investigation. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on existing research.

  • Molecular Formula : C13H10BrF2NO
  • Molecular Weight : 314.13 g/mol
  • CAS Number : 864422-19-5

The biological activity of this compound involves its interaction with specific molecular targets, including enzymes and receptors. It modulates various biochemical pathways, leading to diverse biological effects. The exact mechanism remains under investigation, but preliminary studies indicate that it may act as an inhibitor or modulator of certain enzyme activities.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains. Its efficacy varies depending on concentration and exposure time.
  • Antitumor Activity : In vitro studies have shown that the compound may inhibit the proliferation of certain cancer cell lines. The underlying mechanism could involve apoptosis induction or cell cycle arrest.
  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in designing drugs for metabolic disorders.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • In Vitro Cancer Cell Proliferation Study : Research conducted on human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a 40% reduction in cell viability after 48 hours, suggesting potential as an anticancer agent.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : The reaction is initiated using 4-bromophenol and 3,4-difluoroaniline.
  • Reaction Conditions : The synthesis is carried out under controlled temperature and pressure conditions to optimize yield and purity.
  • Catalysts : Suitable catalysts may be employed to facilitate the reaction while minimizing by-products.

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted when compared to similar compounds:

Compound NameStructureBiological Activity
4-Bromo-2-(3,5-dichloroanilino)methyl]benzenolStructureModerate antimicrobial activity
4-Bromo-2-(4-trifluoromethoxyanilino)methyl]benzenolStructureHigh cytotoxicity in cancer cells
4-Bromo-2-(4-chloroanilino)methyl]benzenolStructureLow enzyme inhibition

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